N-Boc-Tyr(Bn)-Gly-OH
Description
Rationale for Utilizing N-tert-Butoxycarbonyl and O-Benzyl Protecting Groups in Peptide Synthesis Strategies
The choice of protecting groups is paramount to the success of any peptide synthesis. The strategy employed for N-Boc-Tyr(Bn)-Gly-OH involves the use of two distinct protecting groups: the N-tert-butoxycarbonyl (Boc) group and the O-benzyl (Bn) group. This combination is a classic example of a "quasi-orthogonal" protection scheme. Current time information in Bangalore, IN.
The N-tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino functionality of the tyrosine residue. It is stable under a wide range of reaction conditions but can be readily removed with moderately strong acids, such as trifluoroacetic acid (TFA). sigmaaldrich.com This allows for the selective deprotection of the N-terminus, enabling the subsequent coupling of the next amino acid in the sequence.
The O-benzyl (Bn) group serves to protect the hydroxyl group of the tyrosine side chain. The benzyl (B1604629) ether is stable to the acidic conditions used for Boc removal, preventing unwanted side reactions at the phenolic hydroxyl group. vulcanchem.com However, the benzyl group can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), or through hydrogenolysis. This differential lability between the Boc and Bn groups is the cornerstone of the quasi-orthogonal strategy, allowing for the sequential removal of the protecting groups. Current time information in Bangalore, IN.
A potential side reaction associated with the O-benzyl group on tyrosine is acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring. vulcanchem.com This can be minimized by carefully controlling the acid concentration and the duration of the deprotection step. vulcanchem.com
Overview of this compound as a Key Synthetic Intermediate in Peptide Elongation
This compound is a valuable intermediate for the introduction of a Tyr-Gly motif into a growing peptide chain. The presence of the pre-formed peptide bond between tyrosine and glycine (B1666218) streamlines the synthesis process. Glycine, with its lack of a side chain, provides conformational flexibility to the peptide backbone.
This dipeptide has proven instrumental in the synthesis of various biologically active peptides. For instance, it has been utilized in the production of tyrosine-rich peptides, such as vasopressin analogs and fragments of amyloid-β. vulcanchem.com In one notable example, this compound was a key building block in the synthesis of a 24-mer peptide containing six tyrosine residues, where it facilitated the efficient incorporation of these multiple tyrosine units. vulcanchem.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 41296-45-1 vulcanchem.commolaid.com |
| Molecular Formula | C23H28N2O6 vulcanchem.com |
| Molecular Weight | 428.48 g/mol |
Comparative Yields in the Synthesis of this compound
The efficiency of this compound synthesis can vary significantly depending on the coupling reagents used. The following table, with data adapted from a 2021 study by Chen and Yu, illustrates these differences. vulcanchem.com
| Coupling Reagent | Reaction Time | Yield (%) | Epimerization (%) |
| EDC/HOBt | 60 min | 65 | 4.2 |
| HATU/DIEA | 30 min | 70 | 3.8 |
| CTPA (in [emim][Boc-Tyr(Bn)]) | 15 min | 95 | 0.9 |
Structure
3D Structure
Properties
CAS No. |
41296-45-1 |
|---|---|
Molecular Formula |
C23H28N2O6 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C23H28N2O6/c1-23(2,3)31-22(29)25-19(21(28)24-14-20(26)27)13-16-9-11-18(12-10-16)30-15-17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1 |
InChI Key |
HMFRNPJSLXUTDH-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
Methodological Advances in the Chemical Synthesis of N Boc Tyr Bn Gly Oh
Strategies for Peptide Bond Formation Preceding N-Boc-Tyr(Bn)-Gly-OH Formation
Solution-phase peptide synthesis (SolPPS), also known as liquid-phase peptide synthesis (LPPS), represents a traditional and versatile approach to peptide bond formation. ambiopharm.com This method is often favored for producing high-quality shorter peptide sequences, such as dipeptides, and can be more economical as it may allow for the use of stoichiometric amounts of reagents rather than the large excesses required in other methods. ambiopharm.commdpi.com
Recent advancements in SolPPS have focused on identifying more efficient and "green" coupling reagents that promote rapid peptide bond formation with minimal side reactions. rsc.org One such reagent is cyclic propylphosphonic anhydride (B1165640) (T3P®), which facilitates amidation in minutes with high efficiency and no epimerization, generating water-soluble by-products that simplify purification. mdpi.comresearchgate.net Studies have demonstrated the effectiveness of T3P® for coupling both N-Boc and N-Fmoc protected amino acids. mdpi.com The reaction mechanism is considered biomimetic, resembling the activation of carboxylic moieties by ATP-grasp enzymes. researchgate.net Other standard coupling systems used in SolPPS for dipeptide synthesis include the use of dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). rsc.org
Despite its advantages for producing high-purity intermediates, a significant drawback of traditional SolPPS is the often tedious purification required after each step, which can involve large volumes of solvents for extraction and chromatography. researchgate.netresearchgate.netnih.gov
Table 1: Selected Coupling Reagents in Solution-Phase Dipeptide Synthesis
| Coupling Reagent | Key Features | Relevant Findings |
|---|---|---|
| T3P® | Fast reaction times, high efficiency, no epimerization, water-soluble by-products. mdpi.comrsc.org | Promotes peptide bond formation in minutes; successfully used for iterative synthesis of a pentapeptide. mdpi.com |
| DCC/HOBt | Standard and widely used coupling system. | Mediates the coupling of N-Boc protected amino acids with amino acid methyl esters. rsc.org |
| TBTU | Effective coupling reagent used in standard conditions. | Used with triethylamine (B128534) (Et3N) in dichloromethane (B109758) (DCM) for dipeptide and tripeptide synthesis. nih.gov |
In the context of synthesizing this compound, SPPS can be adapted to couple Boc-Tyr(Bn)-OH to a glycine-loaded resin. Modern workflows often utilize pre-loaded Wang or Merrifield resins for this purpose. vulcanchem.com A significant methodological advance involves the use of Boc-protected amino acid ionic liquids as both solvents and reactants, which can accelerate coupling kinetics. vulcanchem.com One study demonstrated that using the thiophosphoramide reagent CTPA within a [emim][Boc-Tyr(Bn)] ionic liquid system led to a 95% yield for dipeptide formation in just 15 minutes, a substantial improvement over traditional coupling agents. vulcanchem.com A key challenge in syntheses involving benzyl-protected tyrosine is the potential for the benzyl (B1604629) group to migrate from the phenolic oxygen to the aromatic ring under prolonged exposure to strong acids, such as the trifluoroacetic acid (TFA) used for Boc deprotection. vulcanchem.com
Table 2: Comparative Yields in Dipeptide Synthesis Using Different SPPS Coupling Reagents
| Coupling Reagent | Reaction Time | Yield (%) | Epimerization (%) |
|---|---|---|---|
| EDC/HOBt | 60 min | 65% | 4.2% |
| HATU/DIEA | 30 min | 70% | 3.8% |
| CTPA (in [emim][Boc-Tyr(Bn)]) | 15 min | 95% | 0.9% |
Data sourced from Chen and Yu (2021). vulcanchem.com
Mechanochemistry, particularly through high-energy ball milling, is an emerging and sustainable technique for chemical synthesis that can proceed in the absence of bulk solvents. chemrxiv.orgresearchgate.net This approach utilizes mechanical force to induce chemical reactions. researchgate.net Research has shown that combining mechanical forces with prebiotically plausible minerals, such as titanium dioxide (TiO2), can enable the oligomerization of unactivated amino acids like glycine (B1666218) at ambient temperatures. chemrxiv.orgscispace.comresearchgate.net
A notable finding in mechanochemical peptide synthesis is the role of the cyclic dipeptide, diketopiperazine (DKP). While often considered a dead-end side product in solution-phase synthesis, DKP can be a productive intermediate under mechanochemical conditions, where it can be activated and serve as a source for longer oligomers. chemrxiv.orgscispace.com Furthermore, mechanoenzymatic strategies have been developed, using enzymes like papain as catalysts in ball mills to form dipeptides. researchgate.netrsc.org Despite the high-energy environment, the enzyme remains stable and efficient. researchgate.netrsc.org These solvent-free methods offer advantages in reducing waste and can sometimes achieve nearly 100% yields, lessening the need for extensive purification. researchgate.net
Microwave-assisted synthesis has been successfully employed to accelerate peptide bond formation significantly. researchgate.net This technique has been applied to solution-phase synthesis, where it dramatically reduces reaction times compared to conventional heating methods. mdpi.com
Studies have shown that N-Boc-protected dipeptides can be synthesized with high yields (ranging from 70% to 94%) in reaction times of only 20 to 40 minutes when using microwave irradiation. mdpi.com A novel method combines titanium tetrachloride (TiCl4) as a condensing agent with microwave heating to efficiently form dipeptide systems. mdpi.com The reaction conditions are compatible with various amino acid side chains and common N-terminal protecting groups, including Fmoc, Boc, and Z (benzyloxycarbonyl), while preserving the chiral integrity of the substrates. researchgate.netmdpi.com This rapid and high-yield cyclization of unprotected dipeptides in water has also been demonstrated. thieme-connect.com
Table 3: Microwave-Assisted Synthesis of Protected Dipeptide Methyl Esters
| N-Terminal Protecting Group | Reaction Time (min) | Yield Range (%) |
|---|---|---|
| N-Fmoc | 20-35 | 85-95% |
| N-Boc | 20-40 | 70-94% |
| N-Z | 30-35 | 65-81% |
Data is based on reactions using TiCl4 as a condensing agent with microwave heating. mdpi.com
Mechanochemical Synthesis Techniques for Peptide Bond Formation
Selective Protecting Group Introduction Strategies for Constituent Amino Acids
The successful synthesis of this compound relies on the precise and stable protection of reactive functional groups. The N-terminus of the tyrosine residue must be protected to prevent self-polymerization during the coupling reaction.
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group in peptide synthesis. ontosight.aipeptide.com Its function is to prevent the amino group from participating in unwanted side reactions during the formation of the peptide bond. ontosight.ai The Boc group is typically introduced by reacting the amino acid, in this case, L-Tyrosine, with di-tert-butyl pyrocarbonate (Boc₂O) under basic conditions. rsc.orgrsc.org
A common laboratory procedure involves dissolving L-Tyrosine in a mixture of dioxane and water with a base such as potassium carbonate (K₂CO₃). rsc.org The solution is cooled before Boc₂O is added, and the reaction is stirred overnight. This method has been reported to produce N-Boc-L-Tyrosine in high yield (94%). rsc.org The Boc group is stable under the conditions required for peptide coupling but can be readily removed with moderate acids, such as trifluoroacetic acid (TFA), to liberate the free amine for the next coupling step in an iterative synthesis. rsc.org In addition to the N-terminal Boc group, the target compound this compound also features a benzyl (Bn) ether protecting the side-chain hydroxyl group of tyrosine. peptide.com This Bzl group is generally stable but can be partially cleaved by TFA, necessitating careful control of deprotection conditions to avoid premature removal or side reactions like benzyl group migration. vulcanchem.compeptide.com
Table 4: Example Protocol for N-terminal Boc Protection of L-Tyrosine
| Reactants | Reagents/Solvents | Conditions | Yield |
|---|---|---|---|
| L-Tyrosine, Di-tert-butyl pyrocarbonate (Boc₂O) | Potassium carbonate (K₂CO₃), Dioxane/Water (1:1) | Stirred at room temperature overnight. | 94% |
Data from a reported synthetic procedure. rsc.org
O-Benzyl Side-Chain Protection of L-Tyrosine Phenolic Hydroxyl Group
The protection of the phenolic hydroxyl group of L-Tyrosine is a crucial step to prevent unwanted side reactions during peptide synthesis. The benzyl (Bn) group is a widely used protecting group for this purpose. acs.org The O-benzylation of tyrosine is typically achieved through Williamson ether synthesis, where the phenoxide ion of tyrosine reacts with a benzyl halide. mtu.edu
Several methods have been developed to perform this benzylation. One common approach involves the use of a copper(II) complex of L-Tyrosine, which is then reacted with benzyl bromide. mtu.edu This method offers selectivity for the phenolic hydroxyl group. Another strategy involves reacting N-protected tyrosine, such as N-Boc-L-tyrosine, with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). google.comasianpubs.org While effective, this method requires subsequent deprotection of the N-terminus if the final product is desired with a free amine. google.com
| Reagent/Catalyst | Base | Solvent | Key Features |
| Benzyl bromide | K2CO3 or Cs2CO3 | Acetone | High yield but requires protection/deprotection of amino and carboxyl groups. google.com |
| Benzyl chloride | Sodium methoxide | Methanol (B129727) | Direct benzylation of N-Boc-tyrosine. google.com |
| Copper(II) sulfate | NaOH | Methanol/Water | Forms a copper complex to direct benzylation. mtu.edu |
| π-allyl palladium complex | - | - | Transition metal-mediated O-alkylation. nih.gov |
Considerations for Glycine C-terminal Carboxylic Acid Functionalization
The functionalization of the C-terminal carboxylic acid of glycine is a critical step in the synthesis of this compound and subsequent peptide elongation. The carboxylic acid group is typically protected as an ester, such as a methyl or benzyl ester, during the coupling reaction to prevent it from reacting with the activated N-Boc-Tyr(Bn)-OH. smolecule.comwikipedia.org
In solid-phase peptide synthesis (SPPS), the C-terminal amino acid, in this case, glycine, is often anchored to a resin support. rsc.org This allows for the sequential addition of amino acids to the N-terminus. However, for the synthesis of the dipeptide in solution, a C-terminal protecting group on glycine is necessary. The choice of the protecting group is important as it must be stable during the coupling reaction and selectively removable without affecting the N-Boc and O-benzyl protecting groups. For instance, a benzyl ester can be removed by hydrogenolysis, which typically does not affect the Boc group. wikipedia.org
A significant challenge in the activation of the C-terminal carboxylic acid for coupling is the risk of epimerization, particularly through oxazolone (B7731731) formation. nih.gov This is a concern when the synthesis is performed in the N-to-C direction. nih.gov To mitigate this, coupling reagents that minimize racemization, such as carbodiimides (e.g., EDC) in the presence of additives like HOBt, are often employed. smolecule.comacademie-sciences.fr
Recent advances have explored direct C-terminal functionalization methods. For example, copper-catalyzed α-functionalization can introduce various groups to the terminal glycine moiety of small peptides. pnas.org Additionally, methods for on-resin C-terminal functionalization have been developed, allowing for the modification of the peptide after its assembly on a solid support. researchgate.net
| Functionalization Strategy | Key Considerations |
| Esterification (e.g., methyl, benzyl) | Protection against unwanted side reactions during coupling; orthogonal deprotection. smolecule.comwikipedia.org |
| Solid-Phase Synthesis Anchoring | Allows for sequential peptide elongation; risk of epimerization. rsc.orgnih.gov |
| Direct Cα-Functionalization | Enables late-stage modification of the glycine residue. pnas.orgrsc.org |
| Enzymatic Ligation | Offers high specificity for C-terminal modification. researchgate.net |
Role and Application of N Boc Tyr Bn Gly Oh in Advanced Peptide Synthesis Strategies
Integration into Boc/Benzyl (B1604629) (Boc/Bn) Peptide Synthesis Protocols
The Boc/Bn strategy is a classical approach in peptide chemistry, relying on graded acid lability for the selective removal of protecting groups. beilstein-journals.orgbiosynth.com The temporary Nα-Boc group is cleaved with acids like trifluoroacetic acid (TFA), while the semi-permanent benzyl-based side-chain protecting groups and the resin linker require a much stronger acid, such as hydrofluoric acid (HF), for removal. beilstein-journals.orgdu.ac.in N-Boc-Tyr(Bn)-Gly-OH is designed to integrate seamlessly into this methodology for both solid-phase and solution-phase applications.
Application in Solid-Phase Peptide Synthesis (SPPS)
In Solid-Phase Peptide Synthesis (SPPS), the peptide is assembled on an insoluble polymer support. rsc.org The use of this compound allows for the introduction of two amino acid residues in a single coupling step, which enhances efficiency. The synthesis begins with the C-terminal amino acid anchored to a resin, such as a Merrifield or Wang resin. vulcanchem.comacs.org The peptide chain is then elongated by a cycle of Nα-Boc deprotection followed by the coupling of the next protected amino acid.
When using this compound, its free carboxyl group is activated by a coupling reagent and reacted with the free amine of the resin-bound peptide. Common coupling reagents used in Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and phosphonium (B103445) or uronium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). pnas.orgresearchgate.net Following the coupling, any unreacted amines are often capped to prevent the formation of deletion sequences. The cycle is repeated until the desired peptide is assembled. The final step involves treatment with a strong acid like HF to simultaneously cleave the peptide from the resin and remove the benzyl side-chain protecting group from the tyrosine residue. beilstein-journals.org
Recent research has explored novel systems to improve coupling efficiency. For instance, using Boc-protected amino acid ionic liquids as both solvent and reactant in conjunction with the coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide (CTPA) has been shown to significantly accelerate amide bond formation, achieving high yields rapidly without the need for an external base. nih.govrsc.org
| Coupling Reagent/System | Typical Conditions | Reported Yield | Key Characteristics |
|---|---|---|---|
| EDC/HOBt | DMF, with DIEA | ~35% (in 15 min) | Classic carbodiimide (B86325) method, can be slow. |
| HATU/DIEA | DMF | ~70% (in 15 min) | Efficient uronium salt reagent, but requires base which can increase epimerization. nih.gov |
| PyBOP/DIEA | DMF | ~65% (in 15 min) | Common phosphonium salt reagent, effective but requires base. nih.gov |
| CTPA in [emim][Boc-Ala] | Ionic Liquid (80% in DMF) | ~95% (in 15 min) | Rapid, high-yield coupling without added base, minimizing epimerization. nih.govrsc.org |
Application in Solution-Phase Peptide Synthesis (SolPPS)
Solution-phase peptide synthesis (SolPPS) is often the method of choice for producing shorter peptides or peptide fragments on a larger scale. acs.org this compound is well-suited for this approach. In SolPPS, all reactants are dissolved in an appropriate organic solvent. The synthesis involves sequentially coupling protected amino acids or fragments, with a purification step after each reaction to remove excess reagents and by-products.
A notable example is the use of Boc-protected monomers in the synthesis of the pentapeptide Leu-Enkephalin. mdpi.comresearchgate.net Research has demonstrated the high efficiency of propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent in such syntheses. acs.orgcore.ac.uk T3P® promotes rapid and clean amide bond formation with minimal racemization, and its by-products are water-soluble, simplifying the workup procedure. acs.orgmdpi.com The process involves coupling the N-Boc-protected amino acid (or dipeptide like this compound) to an amino acid ester. The Boc group is then removed with TFA, and the resulting amine is coupled with the next N-Boc-amino acid, repeating the cycle until the peptide is complete. researchgate.net
| Component | Role | Example Reagents & Solvents |
|---|---|---|
| N-Protected Component | Amine-protected acid | This compound |
| C-Protected Component | Carboxyl-protected amine | H-Gly-Gly-Phe-Leu-OMe |
| Coupling Reagent | Carboxyl Activator | T3P® |
| Base | Neutralizing Agent | DIPEA (N,N-Diisopropylethylamine) |
| Solvent | Reaction Medium | DCM (Dichloromethane) |
| Deprotection | Boc-group removal | TFA (Trifluoroacetic acid) in DCM |
Data derived from iterative synthesis protocols for Leu-Enkephalin. mdpi.comresearchgate.net
Sequential Coupling Methodologies Utilizing this compound
Sequential coupling refers to the step-by-step elongation of a peptide chain. The use of a dipeptide building block like this compound streamlines this process by adding two residues at once, reducing the number of synthetic cycles. This is particularly advantageous in convergent synthesis strategies, where smaller, pre-synthesized peptide fragments are coupled together.
For example, in a solution-phase synthesis of a tetrapeptide, a tripeptide fragment (H-Tic-Phe-Phe-OBn) was used as the amine component, to which N-Boc-Tyr(Bn)-OH was coupled to form the final product. acs.orgresearchgate.net This demonstrates a fragment condensation approach where a protected di- or tripeptide is coupled to another fragment. Employing this compound in such a strategy would involve coupling it to a C-terminally protected dipeptide or larger fragment, thereby efficiently constructing a larger peptide chain. This method, which combines elements of stepwise elongation and fragment condensation, is a powerful tool for assembling complex sequences. mdpi.com
Contribution to the Synthesis of Complex Peptide Architectures
The strategic use of protected dipeptides is crucial for the successful synthesis of complex peptides, which may be prone to aggregation or contain difficult sequences. This compound serves as a valuable component in building such elaborate structures, including long linear peptides and hybrid molecules containing non-standard residues.
Linear Peptide Elongation Strategies Incorporating this compound
The construction of long linear peptides via SPPS is often hampered by aggregation of the growing peptide chain, leading to poor solvation and incomplete coupling reactions. chempep.comiris-biotech.de The incorporation of dipeptide units can help mitigate these issues. While pseudoproline dipeptides are specifically designed to disrupt secondary structures, the general principle of using any dipeptide building block like this compound can improve synthetic outcomes by reducing the number of cycles and potential side reactions. chempep.comgoogle.com
Hybrid/Mixed Peptide Synthesis Pathways Using this compound Components
Hybrid peptides, which incorporate non-natural amino acids or altered backbones, are of significant interest for their enhanced proteolytic stability and unique structural properties. bohrium.comresearchgate.net this compound and its constituent protected amino acids are valuable starting materials for creating these complex architectures.
One clear application is in the synthesis of α,β-hybrid peptides, where both α- and β-amino acids are present in the sequence. In one study, a protected tyrosine derivative, N-Boc-O-benzyl-Tyrosine, was used as a building block in the solution-phase synthesis of mixed peptides, including a tripeptide N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH3. nih.gov This demonstrates how a Boc/Bn-protected tyrosine can be integrated into a sequence containing unnatural β-amino acids. The synthesis involved standard coupling reagents like EDC/HOBt to form the peptide bonds between the different residue types.
| Starting Protected Amino Acid | Coupling Partner | Resulting Hybrid Peptide Fragment | Yield |
|---|---|---|---|
| N-Boc-O-Bz-α-Tyrosine | H-α-Gly-β-Leu-OCH3 | N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu-OCH3 | Not specified for this specific step, but related peptide syntheses in the study reported yields around 70-90%. nih.gov |
This pathway illustrates the integration of standard protected α-amino acids into sequences with β-amino acids to form hybrid structures. nih.gov
Furthermore, fragments synthesized using the Boc/Bn strategy, potentially incorporating this compound, can be used in convergent strategies like Native Chemical Ligation (NCL). In NCL, a peptide fragment with a C-terminal thioester is ligated to another fragment with an N-terminal cysteine, a powerful method for creating very large proteins. acs.org The Boc/Bn approach is fully compatible with the synthesis of the required peptide thioester fragments. pnas.org
Macrocyclization Strategies Employing Derived Peptides
Macrocyclization is a critical strategy in medicinal chemistry to enhance the stability, target affinity, and cell permeability of peptides. Current time information in Bangalore, IN. Peptides derived from the this compound unit can be employed in various cyclization methodologies, which are broadly categorized by the location of the bond formation: head-to-tail, head-to-side-chain, tail-to-side-chain, and side-chain-to-side-chain. nih.govmdpi.com The Tyr-Gly motif within a linear precursor peptide provides unique opportunities for several of these strategies.
Head-to-Tail Cyclization: This is the most common approach, forming a standard amide bond between the N- and C-termini of a linear peptide. nih.govmdpi.com The synthesis of a linear peptide using this compound as a starting point is advantageous because the C-terminal glycine (B1666218) minimizes the risk of racemization during the activation step required for cyclization. polypeptide.com Various coupling reagents are used for this lactamization, with the choice depending on the peptide sequence and desired reaction conditions. For instance, in the synthesis of cyclosquamosin D analogs, linear precursors were cyclized using PyBOP and HOBt in the presence of DIEA. nih.gov Other studies investigating cyclization between glycine and tyrosine residues have utilized reagents like BOP (benzotriazole-1-yl-oxy-tris-(dimethylamino)-phosphoniumhexafluorophosphate) and BOPCl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) to achieve high yields. nih.govmdpi.com
Side-Chain-Based Cyclization: The tyrosine residue within the dipeptide offers a reactive handle for cyclization involving its side-chain. A notable, though less common, strategy is the formation of biaryl ether linkages between two tyrosine residues or a tyrosine and a hydroxyphenylglycine within a peptide sequence. peptide.com This creates a highly constrained cyclic structure found in several natural products with potent biological activity. peptide.com
Novel Cyclization Chemistries: Innovative methods have been developed that directly leverage the Tyr-Gly linkage. One such strategy involves assembling a linear peptide on a tyrosine-glycine resin and incorporating an α-amino aldehyde at the C-terminus. nih.gov Upon cleavage from the resin, the newly accessible C-terminal aldehyde can react with the N-terminal amine to form an imine, leading to spontaneous cyclization in aqueous buffer. nih.gov
Table 1: Examples of Reagents and Conditions for Macrocyclization of Peptides Containing Tyr and/or Gly Residues
| Peptide Type / Target | Cyclization Strategy | Reagents | Yield | Reference(s) |
|---|---|---|---|---|
| Cyclosquamosin D Analogs | Head-to-Tail | PyBOP, HOBt, DIEA | Good | nih.gov |
| Polyketide-Peptide Hybrid | Head-to-Tail (Gly-Tyr site) | BOPCl | 75% | nih.govmdpi.com |
| Polyketide-Peptide Hybrid | Head-to-Tail (Polyketide-Gly site) | BOP | 77% | nih.govmdpi.com |
| Generic Peptide | Imine Formation | N-terminal amine, C-terminal aldehyde | Variable | nih.gov |
| Segetalin Analogs | Enzymatic (PCY1) | Peptide Cyclase 1 (PCY1) | ~90% | royalsocietypublishing.org |
Enabling Role in Convergent Synthesis Approaches for Peptide Segments
For the synthesis of large proteins or particularly challenging sequences, a convergent strategy is often superior to linear, one-residue-at-a-time synthesis. thieme-connect.deucl.ac.uk This approach involves the chemical ligation of several smaller, fully characterized peptide fragments. ucl.ac.ukethz.ch this compound is an ideal component for creating these fragments, particularly when employing methods like Native Chemical Ligation (NCL).
Native Chemical Ligation (NCL): NCL is a powerful chemoselective method for coupling two unprotected peptide fragments in aqueous solution. ethz.chgoogle.com The reaction occurs between a fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. ethz.ch These two fragments react to form a native peptide bond at the ligation site. ethz.ch
The use of this compound is highly strategic in preparing the thioester fragment. A peptide segment is first synthesized, often terminating with the Tyr-Gly sequence. The C-terminal glycine carboxylic acid is then converted into a thioester. The choice of glycine at the C-terminus is crucial because it is achiral and therefore cannot be racemized during the activation and coupling steps—a significant risk for other amino acids. polypeptide.com This principle is a cornerstone of robust fragment condensation strategies. google.com
A practical application of this concept is seen in the synthesis of Met-enkephalin (sequence: Tyr-Gly-Gly-Phe-Met). nih.gov A convergent synthesis was successfully employed using a (2+2+1) fragment condensation approach, demonstrating the utility of coupling smaller peptide blocks, including the key Tyr-Gly motif. nih.gov While effective, this approach can face challenges. For example, some large fragments containing a Tyr-Gly sequence have been noted for their low solubility, which can hamper ligation efficiency and requires careful optimization of reaction conditions, such as the use of chaotropic agents or organic co-solvents. researchgate.netacs.org
Table 2: Convergent Synthesis Strategies Involving Tyr-Gly Containing Fragments
| Target Peptide | Strategy | Fragments | Ligation Site | Key Advantage | Reference(s) |
|---|---|---|---|---|---|
| Met-enkephalin | Solution-Phase Fragment Condensation | [Tyr-Gly] + [Gly-Phe] + [Met] | Gly-Gly | Convergent build-up | nih.gov |
| GLP-1 Analogs | Solid/Liquid Phase Fragment Condensation | Multiple fragments (e.g., 1-4, 5-16, 17-31) | Glycine residues | Avoidance of racemization at ligation points | google.com |
| ShK Toxin | Native Chemical Ligation (NCL) | [Arg1-Gln16]-thioester + [Cys17-Cys35] | Gln-Cys | Coupling of unprotected fragments | nih.gov |
| General Protein Synthesis | Native Chemical Ligation (NCL) | Peptide1-Xaa-thioester + Cys-Peptide2 | Xaa-Cys | General applicability | ethz.chgoogle.com |
Mechanistic and Methodological Considerations of Protecting Group Chemistry Relevant to N Boc Tyr Bn Gly Oh
N-tert-Butoxycarbonyl Protecting Group: Stability and Cleavage Mechanisms
The N-tert-Butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines in organic synthesis. wikipedia.orgbzchemicals.com Its utility stems from its stability under a broad range of conditions and its facile removal under specific acidic environments. bzchemicals.comorganic-chemistry.org
The deprotection of the Boc group proceeds via an acid-catalyzed mechanism. The initial step involves the protonation of the carbonyl oxygen of the carbamate (B1207046). chemistrysteps.com This is followed by the loss of the stable tert-butyl cation, which generates a carbamic acid intermediate. commonorganicchemistry.com This intermediate then readily undergoes decarboxylation to yield the free amine and carbon dioxide. chemistrysteps.comcommonorganicchemistry.com
The rate of Boc deprotection is highly dependent on the strength of the acid used. acsgcipr.org Strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in methanol (B129727) or dioxane are commonly used for rapid and efficient cleavage. wikipedia.orgresearchgate.net Research has shown that the cleavage of N-Boc groups can exhibit a second-order dependence on the acid concentration, highlighting the importance of the acidic medium's composition. acsgcipr.org
Selective deprotection of the N-Boc group in the presence of other acid-sensitive functionalities is a critical aspect of its application. acsgcipr.org For instance, careful selection of reagents and conditions allows for the removal of the N-Boc group while leaving tert-butyl esters or other acid-labile groups intact. researchgate.netresearchgate.net The use of 4 M HCl in anhydrous dioxane has been reported to provide excellent selectivity for deprotecting Nα-Boc groups over tert-butyl esters and ethers. researchgate.net Conversely, other studies have explored the selective cleavage of tert-butyl esters in the presence of N-Boc groups using Lewis acids like cerium(III) chloride. organic-chemistry.org
The following table summarizes various conditions for Boc deprotection and their selectivity:
| Reagent/Conditions | Selectivity | Reference |
|---|---|---|
| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | General, strong acid conditions for complete deprotection. wikipedia.orgjk-sci.com | wikipedia.orgjk-sci.com |
| HCl (4 M) in anhydrous dioxane | Selective for Nα-Boc over tert-butyl esters and ethers (excluding phenolic tert-butyl ethers). researchgate.net | researchgate.net |
| Cerium(III) chloride | Selective for tert-butyl esters over N-Boc groups. organic-chemistry.org | organic-chemistry.org |
| p-Toluenesulfonic acid (p-TsOH) in ethanol | Reported to selectively deprotect Nα-Boc groups in the presence of tert-butyl esters. researchgate.net | researchgate.net |
| Aqueous phosphoric acid | Effective for deprotection of tert-butyl carbamates, esters, and ethers while tolerating Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org | organic-chemistry.org |
A key advantage of the Boc protecting group is its compatibility with orthogonal protecting groups, which can be removed under different chemical conditions. fiveable.me This orthogonality is crucial in complex multi-step syntheses, such as peptide synthesis, where different functional groups need to be selectively deprotected. numberanalytics.com
The Boc group, being acid-labile, is orthogonal to base-labile groups like the Fluorenylmethyloxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group. organic-chemistry.orgbiosynth.com This allows for a strategic approach where the N-terminal Boc group can be removed with acid without affecting an Fmoc-protected side chain or a Cbz-protected amine elsewhere in the molecule. enamine.net For example, in solid-phase peptide synthesis (SPPS), the Boc/Bzl (benzyl) strategy is a well-established, albeit quasi-orthogonal, approach. biosynth.comiris-biotech.de
The following table illustrates the compatibility of the Boc group with common orthogonal protecting groups:
| Orthogonal Protecting Group | Cleavage Condition | Compatibility with Boc | Reference |
|---|---|---|---|
| Fluorenylmethyloxycarbonyl (Fmoc) | Base-labile (e.g., piperidine) | High compatibility; Boc is stable to the basic conditions used for Fmoc removal. organic-chemistry.orgbiosynth.com | organic-chemistry.orgbiosynth.com |
| Benzyloxycarbonyl (Cbz or Z) | Hydrogenolysis (e.g., H₂/Pd-C) or strong acids. bzchemicals.combiosynth.com | Compatible when hydrogenolysis is used for Cbz removal. | |
| Allyloxycarbonyl (Alloc) | Pd(0)-catalyzed cleavage. biosynth.com | High compatibility; Boc is stable to these conditions. biosynth.com | biosynth.com |
Under certain conditions, particularly with the application of strong bases or specific activating agents, Boc-protected amines can undergo a reaction pathway that leads to the formation of isocyanate intermediates. rsc.orgresearchgate.net This transformation involves the activation of the Boc group, for instance with trifluoromethanesulfonyl anhydride (B1165640) (Tf₂O) and 2-chloropyridine, which facilitates the elimination of the tert-butoxy (B1229062) group and subsequent rearrangement to the isocyanate. acs.org This reactive intermediate can then be trapped by various nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively. rsc.orgacs.org While not a standard deprotection method, understanding this potential reactivity is crucial to avoid unintended side reactions during synthesis.
Compatibility with Orthogonal Protecting Groups in Multi-Component Systems
O-Benzyl Protecting Group on Tyrosine: Stability and Cleavage Mechanisms
The O-Benzyl (Bn) ether is a common protecting group for the phenolic hydroxyl group of tyrosine. Its stability profile makes it suitable for use in conjunction with the Boc group in peptide synthesis.
The O-benzyl group can be cleaved through two primary pathways: hydrogenolysis and acidolysis.
Hydrogenolysis: This is a mild and highly effective method for deprotecting benzyl ethers. thieme-connect.de It is typically carried out using a catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source like hydrogen gas (H₂). thalesnano.comacsgcipr.org Transfer hydrogenation, using hydrogen donors like formic acid or 1,4-cyclohexadiene, is also a viable alternative. acsgcipr.org This method is particularly advantageous as it generally avoids the side reactions associated with acidic cleavage. thieme-connect.de
Acidolysis: The O-benzyl group is also susceptible to cleavage by strong acids, a property that allows for its removal concurrently with the Boc group in a final deprotection step, often using strong acids like hydrogen fluoride (B91410) (HF). thieme-connect.deiris-biotech.de However, the O-benzyl group on tyrosine is more acid-labile than benzyl ethers on aliphatic alcohols. thieme-connect.de Repeated exposure to the acidic conditions used for Nα-Boc deprotection (e.g., 50% TFA in DCM) can lead to premature cleavage of the O-benzyl group. thieme-connect.de
A significant side reaction during the acid-catalyzed deprotection of O-benzyl tyrosine is the migration of the benzyl group from the oxygen atom to the aromatic ring of the tyrosine side chain, leading to the formation of 3-benzyltyrosine. peptide.comnih.gov This intramolecular rearrangement is promoted by the acidic conditions used for deprotection. nih.gov
Several strategies have been developed to mitigate this unwanted side reaction:
Use of Scavengers: The addition of "scavengers" to the deprotection cocktail can help to trap the liberated benzyl cation before it can alkylate the tyrosine ring. wikipedia.org Common scavengers include anisole, thioanisole, and p-cresol. wikipedia.orgnih.gov Pentamethylbenzene in TFA has also been shown to effectively promote the deprotection of Tyr(Bzl) while suppressing the formation of 3-benzyltyrosine. scispace.com
Modified Cleavage Cocktails: The composition of the acidic medium can be adjusted to minimize benzyl group migration. For instance, using a mixture of trifluoroacetic acid and acetic acid has been shown to suppress both the loss of the O-benzyl protection and the formation of 3-benzyltyrosine during Boc deprotection steps. nih.gov
Alternative Protecting Groups: In cases where benzyl group migration is a persistent issue, particularly in the synthesis of long peptides, alternative protecting groups for the tyrosine side chain may be employed. peptide.compeptide.com Halogenated benzyl ethers, such as the 2,6-dichlorobenzyl (Cl₂Bzl) group, exhibit increased stability towards acidolysis, reducing premature deprotection and subsequent side reactions. thieme-connect.de
The following table provides a summary of side reactions and mitigation strategies for the O-benzyl group on tyrosine:
| Side Reaction | Mitigating Strategy | Reference |
|---|---|---|
| Benzyl group migration to the tyrosine ring (formation of 3-benzyltyrosine) | Addition of scavengers (e.g., anisole, thioanisole, p-cresol, pentamethylbenzene). wikipedia.orgnih.govscispace.com | wikipedia.orgnih.govscispace.com |
| Use of modified acid cleavage cocktails (e.g., TFA/acetic acid mixture). nih.gov | nih.gov | |
| Employing more acid-stable protecting groups (e.g., 2,6-dichlorobenzyl). thieme-connect.de | thieme-connect.de | |
| Premature cleavage during repeated Nα-Boc deprotection | Use of milder Boc deprotection conditions or more stable O-benzyl derivatives. thieme-connect.de | thieme-connect.de |
Hydrogenolytic and Acidolytic Cleavage Pathways
Regio- and Stereoselectivity Control in Synthetic Transformations Involving N-Boc-Tyr(Bn)-Gly-OH
In the synthesis of complex peptides, the precise control over reaction sites (regioselectivity) and the spatial orientation of atoms (stereoselectivity) is paramount. The bifunctional nature of amino acids necessitates the use of protecting groups to ensure that peptide bonds form as intended. acs.org The compound this compound is a dipeptide building block designed with specific protecting groups—tert-butyloxycarbonyl (Boc) on the N-terminus and benzyl (Bn) on the tyrosine side chain—to navigate the challenges of regiochemical and stereochemical control during peptide synthesis.
The N-terminal Boc group and the phenolic benzyl ether are considered semipermanent groups, intended to remain in place during the coupling of the C-terminal carboxylic acid. wiley-vch.de The selection of these groups is critical; they must prevent side reactions at the N-terminus and the tyrosine phenol (B47542) group while not sterically or electronically hindering the desired reaction at the C-terminus. wiley-vch.de Furthermore, they are instrumental in preserving the chiral integrity of the tyrosine residue.
Regioselectivity Control
The primary function of the protecting groups in this compound is to direct the acylation reaction exclusively to the C-terminal carboxyl group. The Boc group shields the primary amine (N-terminus) of the tyrosine residue, preventing it from acting as a nucleophile and forming undesired peptide bonds or self-polymerizing upon activation of the C-terminus. wiley-vch.deresearchgate.net Simultaneously, the benzyl ether protects the nucleophilic phenolic hydroxyl group of the tyrosine side chain from undergoing acylation. researchgate.net
Despite this strategic protection, a notable challenge to regioselectivity is the potential for side reactions involving the protecting groups themselves or the activated aromatic ring of tyrosine.
Benzyl Group Migration : The benzyl ether protecting the tyrosine side chain is susceptible to acid-catalyzed migration. During synthetic steps that require acidic conditions, such as the repeated deprotection of N-terminal Boc groups in a growing peptide chain using trifluoroacetic acid (TFA), the benzyl group can migrate from the phenolic oxygen to the electron-rich aromatic ring of the tyrosine residue. researchgate.netpeptide.com This side reaction leads to the formation of a C-benzylated tyrosine impurity, which complicates the purification of the final peptide and alters its structure. peptide.com The stability of the benzyl group is often insufficient to fully withstand the repetitive acid treatments required in Boc-based solid-phase peptide synthesis (SPPS). researchgate.net
Aromatic Ring Alkylation/Acylation : The tyrosine ring is electron-rich and thus activated towards electrophilic substitution. This makes it susceptible to undesired alkylation or acylation at the ortho position relative to the hydroxyl group, particularly if scavengers are not used effectively during deprotection steps that generate carbocations (e.g., from the Boc group). researchgate.net
The table below summarizes the key aspects of regiochemical control and potential side reactions.
| Protected Site | Protecting Group | Desired Outcome | Potential Side Reaction | Conditions Favoring Side Reaction |
| N-terminus (α-amino) | Boc (tert-butyloxycarbonyl) | Prevents N-acylation | None | N/A |
| Tyrosine Side Chain (Phenol) | Bn (Benzyl) | Prevents O-acylation | Benzyl migration to the aromatic ring | Repetitive treatments with strong acid (e.g., TFA, HF) researchgate.netpeptide.com |
| Tyrosine Aromatic Ring | None | Remains unreacted | Electrophilic alkylation/acylation | Presence of electrophiles (e.g., carbocations) during acid deprotection researchgate.net |
Stereoselectivity Control
Maintaining the stereochemical integrity of the chiral α-carbon in the tyrosine residue is a critical objective during peptide synthesis. The primary pathway for the loss of chirality, or racemization, during the activation of the C-terminal carboxyl group is through the formation of an oxazol-5(4H)-one intermediate (also known as an azlactone). wiley-vch.denih.gov
The mechanism involves the intramolecular attack of the N-acyl oxygen on the activated carboxyl group, forming the oxazolone (B7731731) ring. This intermediate can readily enolize in the presence of a base, leading to the loss of the proton at the chiral α-carbon and the formation of a planar, achiral enolate. wiley-vch.de Subsequent nucleophilic attack by an amine on this intermediate can occur from either face, resulting in a mixture of L- and D-amino acid-containing peptides (epimerization). wiley-vch.denih.gov
The N-Boc protecting group on this compound plays a crucial role in suppressing this racemization pathway. Key findings include:
Suppression of Oxazolone Formation : Urethane-based protecting groups, such as Boc and Fmoc, are known to significantly reduce the rate of oxazolone formation compared to other N-acyl groups. chemrxiv.org The electronic properties of the carbamate linkage disfavor the cyclization reaction, thereby preserving the stereochemical configuration of the activated residue. wiley-vch.dechemrxiv.org While not completely eliminating the risk, the use of the Boc group is a cornerstone of strategies aimed at racemization-free coupling.
Influence of Coupling Reagents : The choice of coupling reagents and reaction conditions is also vital for minimizing epimerization. Modern peptide synthesis often employs reagents that facilitate rapid amide bond formation, which kinetically outcompetes the rate of oxazolone formation and subsequent racemization. nih.gov For instance, the synthesis of peptide fragments using N-Boc-Tyr(Bn)-OH derivatives has been achieved with high yields, indicating minimal side reactions, including epimerization.
The following table presents examples of synthetic transformations involving N-Boc protected tyrosine or glycine (B1666218) derivatives, illustrating the conditions used to achieve high-yield couplings, which is indicative of successful stereochemical control.
| Reactants | Coupling Method/Reagents | Product | Yield | Reference |
| Boc-Tyr(Bn)-OSu + HCl·H-Gly-Gly-Phe-Leu-OBn | Mechanochemical grinding (ball-milling) | Boc-Tyr(Bn)-Gly-Gly-Phe-Leu-OBn | 88% | rsc.org |
| N-Boc-Me-D-Leu-OH + D-Leu-OBn·TosOH | EDCI, HOBt, DIPEA in DCM | N-Boc-Me-D-Leu-D-Leu-OBn | 85% | mdpi.com |
| N-Boc-D-Leu-OH + H-Me-D-Leu-D-Leu-OBn | EDCI, HOBt, DIPEA in DCM | N-Boc-D-Leu-Me-D-Leu-D-Leu-OBn | 85% | mdpi.com |
| N-Boc-Gly-OH + H-Phe-Leu-OMe | T3P® in DCM | N-Boc-Gly-Phe-Leu-OMe | >99% | mdpi.com |
Analytical and Characterization Methodologies for Synthetic Verification of N Boc Tyr Bn Gly Oh and Its Derivatives
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for both the purification of N-Boc-Tyr(Bn)-Gly-OH after synthesis and for the subsequent assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a principal technique used in this context.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis and purification of protected peptides like this compound. rsc.org The purity of synthesized peptides is often monitored at each step of the synthesis process using HPLC-MS analysis. mdpi.com For instance, in the synthesis of a pentapeptide, each coupling and deprotection step was monitored by HPLC-MS to ensure the reaction completion and to assess the purity of the intermediates. mdpi.com
A typical HPLC setup for analyzing this compound and its derivatives would involve a C18 column and a mobile phase gradient consisting of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. rsc.org For example, the purity of a synthesized 24-mer peptide containing multiple tyrosine residues, which could be synthesized using this compound, was confirmed to be 89% by HPLC after purification. vulcanchem.com
In some synthetic protocols, crude products are purified by silica (B1680970) gel chromatography. For example, the purification of a dipeptide was achieved using a hexane/EtOAc solvent system. mdpi.com
Thin-Layer Chromatography (TLC):
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For instance, in the synthesis of a tetrapeptide, TLC was used with a mobile phase of 10% CH3OH/CHCl3 and visualized using a ninhydrin (B49086) stain. mdpi.com
| Technique | Application | Typical Conditions | Reference |
| HPLC-MS | Monitoring reaction progress and purity assessment | C18 column, water/acetonitrile gradient with 0.1% TFA | rsc.orgmdpi.com |
| Silica Gel Chromatography | Purification of crude product | Hexane/EtOAc solvent system | mdpi.com |
| TLC | Reaction monitoring and preliminary purity check | 10% CH3OH/CHCl3, Ninhydrin stain | mdpi.com |
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic techniques are vital for confirming the covalent structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the most common methods used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule, confirming the presence of the Boc, benzyl (B1604629), tyrosine, and glycine (B1666218) moieties. For a related compound, N-Boc-L-proline, ¹H NMR in DMSO showed characteristic peaks for the Boc group at 1.39 ppm (singlet, 9H) and for the proline ring protons. mdpi.com In the context of this compound, one would expect to see signals corresponding to the aromatic protons of the tyrosine and benzyl groups, the α-protons of tyrosine and glycine, and the characteristic singlet for the tert-butyl protons of the Boc group.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For a similar protected dipeptide, ¹³C NMR in DMSO-d₆ showed signals for the carbonyl carbons, aromatic carbons, and the carbons of the protecting groups and amino acid residues. mdpi.com
Infrared (IR) Spectroscopy:
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. Key characteristic absorption bands would include:
N-H stretching of the amide bond.
C=O stretching of the carbamate (B1207046) (Boc group), the carboxylic acid, and the amide bond. mdpi.com
Aromatic C=C stretching from the tyrosine and benzyl groups. mdpi.com
C-O stretching of the ether and ester functionalities. mdpi.com
For a similar N-Boc protected amino acid, characteristic IR bands were observed for the N-H stretch (2973 cm⁻¹), C=O of the acid (1727 cm⁻¹), and C=O of the carbamate (1650 cm⁻¹). mdpi.com The presence of these bands in the IR spectrum of the synthesized product provides strong evidence for the formation of this compound.
| Spectroscopic Technique | Key Observables for this compound | Reference |
| ¹H NMR | Signals for aromatic protons (tyrosine, benzyl), α-protons (tyrosine, glycine), and tert-butyl protons (Boc group). | mdpi.com |
| ¹³C NMR | Resonances for carbonyl, aromatic, and aliphatic carbons. | mdpi.com |
| IR Spectroscopy | N-H stretch, C=O stretches (carbamate, carboxylic acid, amide), aromatic C=C stretch, C-O stretch. | mdpi.com |
Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS):
High-Resolution Mass Spectrometry provides a very accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the synthesized molecule. For a similar protected dipeptide, HRMS (ESI) was used to find the [M+Na]⁺ ion, and the observed mass was very close to the calculated mass, confirming the identity of the compound. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
For larger peptide derivatives, MALDI-TOF MS is often employed. In the characterization of nucleopeptides, MALDI-TOF MS was used to determine the molecular weight of the synthesized products. nih.gov
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the sequence of the dipeptide and the nature of the protecting groups.
| Mass Spectrometry Technique | Information Obtained | Example Application | Reference |
| HRMS (ESI) | Accurate molecular weight and elemental composition. | Confirmation of the [M+Na]⁺ ion of a protected dipeptide. | mdpi.com |
| MALDI-TOF MS | Molecular weight of larger peptide derivatives. | Characterization of nucleopeptides. | nih.gov |
Research Trends and Future Perspectives in N Boc Tyr Bn Gly Oh Chemistry
Development of Greener and Sustainable Synthetic Pathways for Dipeptide Units
The chemical synthesis of peptides, particularly on an industrial scale, is often associated with significant solvent and reagent waste. nih.gov Consequently, a major trend in modern peptide chemistry is the development of "green" and sustainable synthetic protocols. This includes the use of safer solvents, minimizing the use of excess reagents, and developing more atom-economical reactions. acs.orgrsc.org
Recent research has highlighted several promising avenues for the greener synthesis of dipeptide units like N-Boc-Tyr(Bn)-Gly-OH:
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate peptide coupling reactions, often leading to higher yields in shorter reaction times and with reduced side reactions. rsc.orgmdpi.com This technology has been successfully applied to the synthesis of various dipeptide systems, demonstrating its compatibility with acid-labile protecting groups such as Boc. mdpi.com
Alternative Solvents: The search for replacements for traditional, often hazardous, solvents like N,N-dimethylformamide (DMF) is a key focus. acs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone have been investigated as greener alternatives in solid-phase peptide synthesis (SPPS). acs.org Furthermore, deep eutectic solvents (DES) are emerging as environmentally benign reaction media for steps like N-Boc deprotection. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which can lead to more sustainable manufacturing processes. nih.govacs.org
Enzymatic Ligation: The use of enzymes to catalyze peptide bond formation offers a highly specific and environmentally friendly alternative to chemical methods, often proceeding in aqueous solutions under mild conditions. nih.govacs.org
Mechanochemistry: Ball-milling techniques, which use mechanical force to drive chemical reactions, can significantly reduce or eliminate the need for solvents. rsc.org While currently more established for Boc-protected amino acids, its application to dipeptide synthesis is an area of active research. rsc.org
Ionic Liquids: Amino acid ionic liquids (AAILs) have been explored as both reactants and reaction media. rsc.org The use of Boc-protected AAILs can facilitate dipeptide synthesis with reduced solvent waste. rsc.orgvulcanchem.com
Optimization of Coupling Reagents and Reaction Conditions for Enhanced Efficiency and Yield
The formation of the peptide bond is the cornerstone of peptide synthesis, and the choice of coupling reagent and reaction conditions is critical for achieving high efficiency, yield, and purity, while minimizing side reactions like racemization. jpt.comiris-biotech.de For a dipeptide like this compound, which may be incorporated into larger peptides, ensuring the fidelity of each coupling step is paramount.
Research in this area focuses on:
Novel Coupling Reagents: While classic carbodiimides like DCC and EDC are still used, newer generations of uronium and phosphonium (B103445) salt-based reagents such as HATU, HCTU, and PyBOP often provide faster and more efficient coupling with less epimerization. jpt.comcreative-peptides.compeptide.com The development of reagents with improved performance and safety profiles, avoiding potentially explosive components like benzotriazole (B28993) derivatives, is an ongoing goal. acs.org
Additives to Suppress Racemization: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues to carbodiimide-mediated couplings is a well-established strategy to minimize the loss of chiral integrity. creative-peptides.compeptide.com
Optimized Reaction Parameters: Systematic studies are often conducted to determine the optimal temperature, reaction time, and stoichiometry of reagents to maximize yield and purity. creative-peptides.com For instance, microwave heating has been shown to significantly shorten reaction times for dipeptide synthesis. mdpi.com
Titanium-Based Coupling Agents: Titanium tetrachloride (TiCl4) has been demonstrated as an effective condensing agent for dipeptide synthesis, compatible with various protecting groups including Boc. mdpi.comresearchgate.net
Light-Assisted Coupling: An innovative approach involves the use of solar or visible light to activate a charge-transfer complex, generating a coupling reagent in situ. nih.gov This method reduces the need for pre-prepared, often sensitive reagents and has a lower environmental impact. nih.gov
A comparative study highlighted the superior performance of the thiophosphoramide reagent CTPA in an ionic liquid medium for synthesizing this compound, achieving a 95% yield in just 15 minutes with minimal epimerization, outperforming traditional reagents like HATU and EDC/HOBt. vulcanchem.com
Table 1: Comparative Yields of this compound Synthesis
| Coupling Reagent | Reaction Time | Yield (%) | Epimerization (%) |
|---|---|---|---|
| EDC/HOBt | 60 min | 65 | 4.2 |
| HATU/DIEA | 30 min | 70 | 3.8 |
| CTPA (in [emim][Boc-Tyr(Bn)]) | 15 min | 95 | 0.9 |
Data adapted from Chen and Yu (2021). vulcanchem.com
Computational Studies in Peptide Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, providing insights into reaction mechanisms and molecular properties that are often difficult to obtain through experimentation alone.
Theoretical Investigations of Reaction Mechanisms
Density Functional Theory (DFT) and other ab initio methods are increasingly used to model the intricate steps of peptide bond formation. chemrxiv.orgresearchgate.net These studies can:
Elucidate the transition states and intermediates involved in coupling reactions. researchgate.net
Explain the role of catalysts and additives in promoting the reaction and suppressing side reactions.
Predict the reactivity of different amino acid derivatives.
Rationalize experimental observations, such as the competition between different reaction pathways. chemrxiv.org
For example, computational studies have been instrumental in understanding the mechanism of silver-promoted peptide bond formation from thioamides and the intramolecular hydrogen bonding effects in peptide cyclization. nih.govrsc.org
Conformational Analysis of Protected Dipeptides
The three-dimensional structure of a peptide is crucial to its biological function. For a building block like this compound, its conformational preferences can influence the folding of the larger peptide into which it is incorporated. Computational methods, often combined with spectroscopic techniques, are used to explore the conformational landscape of protected dipeptides.
Recent studies on similar capped dipeptides have shown that even in the gas phase, these molecules can adopt specific secondary structures, such as double γ-turns, stabilized by intramolecular hydrogen bonds. aip.org The presence of protecting groups like Boc and Bn significantly influences these conformations. aip.org Understanding how these protecting groups and the local sequence dictate conformation is critical for designing peptides with specific three-dimensional structures. nih.govunibo.it
Exploration of this compound in Novel Peptide Ligation Strategies
While this compound is a standard building block for stepwise peptide synthesis, its potential use in more advanced, convergent strategies like peptide ligation is an area of growing interest. Chemical ligation methods allow for the assembly of large peptides and proteins from smaller, unprotected peptide fragments, often in aqueous solution. acs.orgpnas.org
Future research may explore the incorporation of this compound into precursor fragments for various ligation techniques, including:
Native Chemical Ligation (NCL): The most prominent ligation method, NCL involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. acs.orgpnas.org While the dipeptide itself does not directly participate, it would be a component of the fragments prepared for ligation.
Ser/Thr Ligation: This method allows for ligation at serine or threonine residues, expanding the range of possible ligation sites. acs.org
KAHA Ligation: This strategy utilizes the reaction between a peptide α-ketoacid and an N-terminal hydroxylamine. acs.org
The development of new ligation methods that are compatible with a wider range of amino acid residues and protecting group strategies could further enhance the utility of dipeptides like this compound in the total synthesis of complex proteins.
Applications in the Design and Synthesis of Advanced Chemical Biology Probes and Tools
The unique properties of the tyrosine residue make it a valuable component in chemical biology probes. Its phenolic side chain can be modified to incorporate fluorescent tags, cross-linkers, or other functionalities. The glycine (B1666218) residue provides conformational flexibility. vulcanchem.com Therefore, this compound serves as a versatile starting point for the synthesis of sophisticated molecular tools designed to study biological processes.
Future applications in this area could include:
Fluorescent Probes: The tyrosine residue can be a precursor to fluorescent amino acids for use in FRET (Förster Resonance Energy Transfer) studies to probe protein-protein interactions or conformational changes.
Photo-cross-linkers: Modification of the tyrosine side chain can generate photo-activatable cross-linking agents to identify binding partners of a peptide or protein in a cellular context.
Activity-Based Probes (ABPs): The dipeptide can be incorporated into probes designed to covalently label and report on the activity of specific enzymes, such as proteases. universiteitleiden.nl
Multivalent Scaffolds: The dipeptide can be part of a larger structure designed to present multiple copies of a ligand (e.g., an RGD motif) to enhance binding affinity to cellular receptors through multivalency effects. mdpi.com
The continued development of synthetic methodologies and a deeper understanding of the chemical properties of this compound will undoubtedly fuel its application in creating the next generation of chemical probes for exploring complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
